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molecular formula C9H15NO2 B8648233 ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B8648233
M. Wt: 169.22 g/mol
InChI Key: QJGGRDROGASHNR-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176217B2

Procedure details

To a solution of ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.29 g, 4.77 mmol) in ethyl acetate (10 ml) was added 20 wt % Pd(OH)2 (1.47 g), and the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours. After a filtration through Celite, the solvent was evaporated. The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform), to give ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (0.181 g, 22%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH:10]12[CH2:20][CH:13]([CH2:12][CH2:11]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.47 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After a filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12NC(C(CC1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.181 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

To a solution of ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.29 g, 4.77 mmol) in ethyl acetate (10 ml) was added 20 wt % Pd(OH)2 (1.47 g), and the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours. After a filtration through Celite, the solvent was evaporated. The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform), to give ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (0.181 g, 22%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH:10]12[CH2:20][CH:13]([CH2:12][CH2:11]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.47 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After a filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12NC(C(CC1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.181 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07176217B2

Procedure details

To a solution of ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.29 g, 4.77 mmol) in ethyl acetate (10 ml) was added 20 wt % Pd(OH)2 (1.47 g), and the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours. After a filtration through Celite, the solvent was evaporated. The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform), to give ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (0.181 g, 22%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C([N:9]2[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:13]3[CH2:20][CH:10]2[CH:11]=[CH:12]3)C)C=CC=CC=1>C(OCC)(=O)C.[OH-].[OH-].[Pd+2]>[CH:10]12[CH2:20][CH:13]([CH2:12][CH2:11]1)[CH:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:9]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C2C=CC(C1C(=O)OCC)C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.47 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After a filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C12NC(C(CC1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.181 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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